molecular formula C22H23NO6 B3005279 Ethyl 3-(3,4-diethoxybenzamido)benzofuran-2-carboxylate CAS No. 862979-24-6

Ethyl 3-(3,4-diethoxybenzamido)benzofuran-2-carboxylate

Cat. No.: B3005279
CAS No.: 862979-24-6
M. Wt: 397.427
InChI Key: YTVZTAXVCHQYBT-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-diethoxybenzamido)benzofuran-2-carboxylate is a complex organic compound belonging to the benzofuran class of heterocycles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-diethoxybenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-diethoxybenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core allows it to interact with various biological targets, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(3,4-diethoxybenzamido)benzofuran-2-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its diethoxybenzamido group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 3-[(3,4-diethoxybenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c1-4-26-17-12-11-14(13-18(17)27-5-2)21(24)23-19-15-9-7-8-10-16(15)29-20(19)22(25)28-6-3/h7-13H,4-6H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVZTAXVCHQYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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